2-(4-Hydroxycyclohexyl)acetic acid

Catalog No.
S647057
CAS No.
68592-22-3
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxycyclohexyl)acetic acid

CAS Number

68592-22-3

Product Name

2-(4-Hydroxycyclohexyl)acetic acid

IUPAC Name

2-(4-hydroxycyclohexyl)acetic acid

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)

InChI Key

ALTAAUJNHYWOGS-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC(=O)O)O

Synonyms

4-hydroxycyclohexylacetic acid

Canonical SMILES

C1CC(CCC1CC(=O)O)O

2-(4-Hydroxycyclohexyl)acetic acid, with the chemical formula C₈H₁₄O₃ and CAS number 99799-09-4, is an organic compound characterized by a cyclohexyl group substituted with a hydroxyl group and an acetic acid moiety. This compound exists as a mixture of cis and trans isomers, presenting as a white to light yellow solid at room temperature. Its molecular weight is 158.20 g/mol, and it has a high gastrointestinal absorption rate, indicating its potential bioavailability in biological systems .

Due to the presence of functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of cyclohexanol derivatives.
  • Reduction: The hydroxyl group can undergo reduction to form corresponding alcohols or other derivatives.

These reactions underline the compound's versatility in synthetic organic chemistry.

Research indicates that 2-(4-Hydroxycyclohexyl)acetic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory properties and its role in modulating pain pathways. The compound's structural features allow it to interact with biological systems effectively, potentially influencing metabolic pathways and cellular responses .

Several synthesis methods have been developed for 2-(4-Hydroxycyclohexyl)acetic acid:

  • Hydroxylation of Cyclohexanecarboxylic Acid: This method involves the introduction of a hydroxyl group at the 4-position of cyclohexanecarboxylic acid through hydroxylation reactions.
  • Grignard Reactions: Utilizing Grignard reagents to react with appropriate carbonyl compounds can yield this compound through subsequent hydrolysis.
  • Direct Acylation: Direct acylation of cyclohexanol derivatives can also lead to the formation of 2-(4-Hydroxycyclohexyl)acetic acid.

These methods highlight the compound's accessibility for research and industrial applications.

2-(4-Hydroxycyclohexyl)acetic acid finds applications in various fields:

  • Pharmaceuticals: It is investigated for its potential use in pain management and anti-inflammatory medications.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Research: Used in biochemical studies to understand metabolic pathways involving cyclohexane derivatives.

Interaction studies involving 2-(4-Hydroxycyclohexyl)acetic acid focus on its pharmacological effects and binding affinities with various receptors. Preliminary studies suggest that it may interact with pain receptors, influencing nociceptive pathways. Further research is necessary to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with 2-(4-Hydroxycyclohexyl)acetic acid, which can provide insights into its unique properties:

Compound NameCAS NumberSimilarity Index
Trans-4-Hydroxycyclohexanecarboxylic Acid3685-26-50.91
2-(3-Hydroxyadamantan-1-yl)acetic Acid17768-36-40.91
4-Hydroxycyclohexanecarboxylic Acid17419-81-70.91
3-Hydroxycyclohexanecarboxylic Acid606488-94-20.91
Cis-4-Hydroxycyclohexanecarboxylic Acid3685-22-10.91

These compounds exhibit similar functional groups but may differ in their biological activities, physical properties, and potential applications, highlighting the unique position of 2-(4-Hydroxycyclohexyl)acetic acid within this class of chemicals .

2-(4-Hydroxycyclohexyl)acetic acid (C₈H₁₄O₃) is a cyclohexane derivative featuring a hydroxyl group at the 4-position of the ring and an acetic acid moiety attached to the adjacent carbon (Figure 1). Its systematic IUPAC name is 2-(4-hydroxycyclohexyl)acetic acid, though it is also referred to as 4-hydroxycyclohexylacetic acid in literature. The compound exists as two stereoisomers due to the spatial arrangement of the hydroxyl and acetic acid groups:

  • cis-4-Hydroxycyclohexylacetic acid (CAS 68592-22-3)
  • trans-4-Hydroxycyclohexylacetic acid (CAS 68592-23-4)
PropertyValue
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.20 g/mol
SMILESOC1CCC(CC(O)=O)CC1
InChI KeyALTAAUJNHYWOGS-UHFFFAOYSA-N
CAS Number (mixture)99799-09-4

The stereochemistry significantly influences its physicochemical properties and biological interactions. For instance, the cis isomer has been identified as a metabolite in human urine, while the trans form is less commonly reported.

Historical Development and Research Context

The compound first gained attention in the 1970s as a biomarker for hawkinsinuria, a rare inborn error of metabolism linked to 4-hydroxyphenylpyruvate dioxygenase (HPPD) deficiency. Early studies detected cis-4-hydroxycyclohexylacetic acid in the urine of affected individuals, correlating its presence with impaired tyrosine catabolism. This discovery underscored its role in metabolic pathways and spurred interest in its synthetic preparation for diagnostic and research purposes.

Synthetic routes emerged in the 2000s, with methodologies adapting strategies from related cyclohexane carboxylic acid syntheses. For example, hydrolysis of methyl 2-(4-hydroxycyclohexyl)acetate derivatives (CAS 62141-22-4) provided access to both cis and trans isomers. Advances in stereoselective epoxide ring-opening reactions and azide reductions further refined synthetic approaches.

Key Research Objectives and Significance

Current research focuses on three primary areas:

  • Metabolic Pathway Elucidation: Investigating its role in tyrosine degradation and microbial metabolism.
  • Synthetic Methodology Development: Optimizing stereocontrolled synthesis for high-purity isomers.
  • Biomarker Potential: Validating its utility in diagnosing HPPD deficiency and related disorders.

The compound’s significance extends to chemical biology, where it serves as a model for studying cyclohexane derivatives’ conformational behavior. Additionally, its microbial production highlights applications in biotechnology for sustainable chemical synthesis.

2-(4-Hydroxycyclohexyl)acetic acid represents a significant class of cyclohexanol derivatives characterized by its unique structural features that combine a cyclohexane ring system with both hydroxyl and carboxylic acid functionalities [1] [2]. The compound exists as a mixture of stereoisomers, primarily consisting of cis and trans configurations that arise from the relative positioning of the hydroxyl group and the acetic acid side chain around the cyclohexane ring [2] [3].

The molecular structure of 2-(4-Hydroxycyclohexyl)acetic acid features a cyclohexane ring as the core structural framework with a hydroxyl group positioned at the 4-carbon and an acetic acid moiety (-CH₂COOH) attached to the ring system [1] [4]. This arrangement creates multiple conformational possibilities that significantly influence the compound's physicochemical behavior and biological activity [5] .

The cyclohexane ring in 2-(4-Hydroxycyclohexyl)acetic acid adopts the characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [7] [8]. In this conformation, the ring achieves minimal angle strain and torsional strain by maintaining bond angles close to the ideal tetrahedral value of 109.5° [7] [9]. The chair conformation allows for the classification of substituent positions as either axial or equatorial, with equatorial positions generally being more favorable due to reduced steric interactions [8] [9].

The conformational behavior of the hydroxyl group at the 4-position follows established principles of cyclohexanol chemistry. Studies on related cyclohexanol derivatives demonstrate that the hydroxyl group preferentially adopts the equatorial position when possible, as this orientation minimizes unfavorable 1,3-diaxial interactions [8] [10]. The conformational free energy difference between axial and equatorial hydroxyl orientations has been determined to be approximately 0.33-0.61 kcal/mol in various solvents, favoring the equatorial position [10].

The acetic acid side chain introduces additional conformational complexity through rotation around the C-C bond connecting the carboxyl group to the cyclohexane ring. This rotational freedom creates multiple possible conformers that differ in their relative energies and molecular geometries [5]. The preferred conformations are those that minimize steric clashes between the carboxyl group and the cyclohexane ring while optimizing intramolecular hydrogen bonding opportunities between the hydroxyl and carboxyl functionalities.

Stereochemical considerations play a crucial role in defining the properties of 2-(4-Hydroxycyclohexyl)acetic acid. The compound exists as both cis and trans stereoisomers, distinguished by the relative spatial arrangement of the hydroxyl group and acetic acid substituents [2] [3] [11]. The cis isomer (CAS: 68592-22-3) has both substituents positioned on the same face of the cyclohexane ring, while the trans isomer (CAS: 68592-23-4) has the substituents on opposite faces [11] [12].

The stereochemical differences between cis and trans isomers result in distinct physical and chemical properties. Trans isomers typically exhibit greater thermodynamic stability due to reduced steric interactions, while cis isomers may show enhanced reactivity in certain chemical transformations [5]. This stereochemical distinction is particularly important in biological systems, where different isomers may exhibit varying degrees of activity or selectivity.

Conformational analysis studies using computational methods and experimental techniques have revealed that the trans isomer of 2-(4-Hydroxycyclohexyl)acetic acid preferentially adopts a conformation where both the hydroxyl group and the acetic acid side chain occupy equatorial positions [5]. This arrangement minimizes steric strain and maximizes conformational stability. In contrast, the cis isomer experiences greater conformational flexibility, rapidly interchanging between chair conformations as observed in related cyclohexane derivatives [5].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

The spectroscopic characterization of 2-(4-Hydroxycyclohexyl)acetic acid employs multiple analytical techniques to confirm structural identity and assess molecular properties. Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural confirmation, providing detailed information about the connectivity and stereochemistry of the molecule [13] [12].

Nuclear Magnetic Resonance analysis of 2-(4-Hydroxycyclohexyl)acetic acid reveals characteristic signal patterns that confirm the proposed structure. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to the various proton environments within the molecule [13] [12]. The cyclohexane ring protons appear as complex multiplets in the aliphatic region, typically between 1.2-2.5 parts per million, with the specific chemical shifts depending on their axial or equatorial orientations and proximity to the hydroxyl and carboxyl substituents [12] [14].

The hydroxyl proton generates a characteristic signal that is often observable as a broad peak, typically appearing between 3.5-4.5 parts per million [12] [14]. This signal may exhibit coupling with adjacent protons and shows temperature-dependent behavior due to exchange phenomena. The acetic acid methylene protons (-CH₂-) produce a distinctive pattern, usually appearing as a doublet or multiplet around 2.5 parts per million, reflecting their coupling with the ring proton to which they are attached [12].

The carboxylic acid proton appears as a broad signal in the downfield region, typically between 10-12 parts per million [12]. This signal often exhibits temperature and concentration dependence due to hydrogen bonding effects and exchange processes with protic solvents or other carboxylic acid molecules.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [12]. The carboxylic acid carbonyl carbon appears as a characteristic signal around 175-180 parts per million, while the cyclohexane ring carbons produce signals in the aliphatic region between 20-80 parts per million [12]. The carbon bearing the hydroxyl group typically appears around 70-75 parts per million, shifted downfield due to the electron-withdrawing effect of the oxygen atom.

The stereochemical distinction between cis and trans isomers can be elucidated through careful analysis of Nuclear Magnetic Resonance coupling patterns and chemical shift differences [5]. Trans isomers typically exhibit different coupling constants and chemical shifts compared to their cis counterparts, reflecting the distinct spatial arrangements of substituents and their influence on the magnetic environment of nearby nuclei.

Infrared spectroscopy provides valuable information about the functional groups present in 2-(4-Hydroxycyclohexyl)acetic acid [15]. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of hydroxyl and carboxylic acid functionalities. The hydroxyl group produces a broad absorption band around 3200-3600 wavenumbers, corresponding to the O-H stretching vibration [15]. This band may appear as a complex envelope due to intramolecular and intermolecular hydrogen bonding effects.

The carboxylic acid functionality generates multiple characteristic absorptions in the infrared spectrum [15]. The C=O stretching vibration appears as a strong absorption around 1700-1750 wavenumbers, with the exact position depending on the extent of hydrogen bonding and molecular environment [15]. The O-H stretching of the carboxylic acid group typically appears as a very broad absorption extending from approximately 2500-3300 wavenumbers, often overlapping with the hydroxyl absorption.

Additional infrared absorptions arise from C-H stretching vibrations of the cyclohexane ring and methylene groups, appearing in the 2800-3000 wavenumber region [15]. C-C stretching and bending vibrations produce characteristic patterns in the fingerprint region below 1500 wavenumbers, providing specific structural information that can be used for compound identification.

Ultraviolet-Visible spectroscopy of 2-(4-Hydroxycyclohexyl)acetic acid reveals limited absorption features due to the absence of extended conjugation or aromatic systems [16]. The compound primarily exhibits end absorption in the ultraviolet region, corresponding to electronic transitions involving the hydroxyl and carboxylic acid chromophores. The carboxylic acid group typically shows weak absorption around 200-220 nanometers, attributed to n→π* transitions of the carbonyl group [16].

The hydroxyl group contributes minimal absorption in the ultraviolet-visible region, with any observed features appearing in the far-ultraviolet region below 200 nanometers [16]. The practical utility of ultraviolet-visible spectroscopy for this compound is therefore limited, primarily serving as a complementary technique for purity assessment and quantitative analysis in specific analytical applications.

Thermodynamic and Kinetic Properties

The thermodynamic properties of 2-(4-Hydroxycyclohexyl)acetic acid reflect the combined influences of its cyclohexane ring system, hydroxyl functionality, and carboxylic acid group. The compound exhibits a melting point range of 110-120°C, indicating moderate intermolecular forces and crystalline stability [17] [18]. This melting point range suggests the presence of hydrogen bonding networks in the solid state, formed through interactions between hydroxyl groups and carboxylic acid functionalities of adjacent molecules.

The boiling point of 2-(4-Hydroxycyclohexyl)acetic acid has been determined to be 326.4°C at standard atmospheric pressure (760 mmHg) [1] [18]. This relatively high boiling point reflects the significant intermolecular hydrogen bonding capacity of the molecule, requiring substantial thermal energy to overcome these attractive interactions during the liquid-to-vapor phase transition. The elevated boiling point also indicates the molecular stability of the compound under thermal stress conditions.

Density measurements reveal that 2-(4-Hydroxycyclohexyl)acetic acid has a density of 1.166 grams per cubic centimeter [1] [19]. This value is typical for organic compounds containing both hydroxyl and carboxylic acid functionalities, reflecting the combined contributions of the molecular mass and intermolecular packing efficiency in the liquid state. The density value provides important information for handling, storage, and formulation considerations in practical applications.

The flash point of 2-(4-Hydroxycyclohexyl)acetic acid is 165.4°C, indicating the minimum temperature at which vapors from the compound can ignite in the presence of an ignition source [1]. This relatively high flash point suggests good thermal stability and reduced fire hazard compared to more volatile organic compounds. The flash point measurement is crucial for establishing safe handling procedures and storage requirements.

Thermodynamic stability analysis reveals that 2-(4-Hydroxycyclohexyl)acetic acid exhibits good thermal stability under normal storage and handling conditions [20] [13]. The compound can be stored at room temperature, although storage below 15°C is recommended for optimal long-term stability [20] [13]. The thermal stability is attributed to the robust cyclohexane ring system and the absence of thermally labile functional groups.

Kinetic properties of 2-(4-Hydroxycyclohexyl)acetic acid are influenced by the conformational dynamics of the cyclohexane ring and the rotational freedom of the acetic acid side chain. The ring-flipping kinetics of the cyclohexane system occur on the microsecond timescale at room temperature, allowing rapid interconversion between chair conformations [5] [8]. This conformational mobility affects the compound's reactivity and binding properties in chemical and biological systems.

The kinetics of hydrogen bonding interactions involving the hydroxyl and carboxylic acid groups occur on much faster timescales, typically in the nanosecond to picosecond range [14]. These rapid exchange processes influence the Nuclear Magnetic Resonance spectroscopic properties and solution-phase behavior of the compound.

Solubility properties of 2-(4-Hydroxycyclohexyl)acetic acid reflect the amphiphilic nature of the molecule, containing both hydrophilic (hydroxyl and carboxyl) and hydrophobic (cyclohexane ring) components [21]. The compound exhibits moderate solubility in polar solvents such as water, alcohols, and dimethyl sulfoxide, while showing limited solubility in nonpolar organic solvents. The solubility behavior is further influenced by pH, with enhanced solubility observed under basic conditions due to ionization of the carboxylic acid group.

Chirality and Stereochemical Considerations

The stereochemical complexity of 2-(4-Hydroxycyclohexyl)acetic acid arises from the presence of multiple chiral centers and the conformational flexibility of the cyclohexane ring system. The compound exists as a mixture of stereoisomers, primarily consisting of cis and trans configurations that differ in the relative spatial arrangement of the hydroxyl group and acetic acid substituent around the cyclohexane ring [2] [3] [11].

The cis isomer of 2-(4-Hydroxycyclohexyl)acetic acid (CAS: 68592-22-3) is characterized by the positioning of both the hydroxyl group and acetic acid side chain on the same face of the cyclohexane ring [3] [12]. This spatial arrangement creates specific steric interactions and conformational preferences that distinguish it from the trans isomer. The cis configuration typically results in increased conformational flexibility, as the molecule can adopt multiple chair conformations with different relative stabilities.

The trans isomer (CAS: 68592-23-4) features the hydroxyl group and acetic acid substituent positioned on opposite faces of the cyclohexane ring [11]. This arrangement generally provides greater thermodynamic stability due to reduced steric congestion and optimal distribution of substituents around the ring system [11] [5]. The trans configuration often exhibits more restricted conformational behavior, preferentially adopting conformations where both substituents occupy equatorial positions.

Conformational analysis of the stereoisomers reveals distinct energy landscapes and preferred molecular geometries [5] [8]. For the trans isomer, the most stable conformation places both the hydroxyl group and acetic acid side chain in equatorial positions, minimizing unfavorable 1,3-diaxial interactions and maximizing overall molecular stability [5]. This conformation is characterized by optimal bond angles and reduced steric strain throughout the molecule.

The cis isomer exhibits more complex conformational behavior, existing in rapid equilibrium between multiple chair forms [5]. The conformational interconversion allows the molecule to sample different spatial arrangements, potentially leading to enhanced reactivity and binding versatility in chemical and biological systems. The energy barriers for conformational interconversion are typically low, occurring on timescales compatible with Nuclear Magnetic Resonance observation.

Stereochemical identification and characterization of the individual isomers rely on advanced spectroscopic techniques and analytical methods [5] [14]. Nuclear Magnetic Resonance spectroscopy provides the most definitive approach for stereochemical assignment, utilizing differences in chemical shifts, coupling constants, and Nuclear Overhauser Effect correlations to distinguish between cis and trans configurations [5] [14].

The relative configurations of cis and trans isomers can be established through comparison of Nuclear Magnetic Resonance spectral parameters with established literature values for related cyclohexane derivatives [5]. Characteristic differences in proton chemical shifts and coupling patterns provide reliable stereochemical assignments, particularly when combined with two-dimensional Nuclear Magnetic Resonance techniques that reveal spatial proximities and connectivity patterns.

Chiral considerations become particularly important when 2-(4-Hydroxycyclohexyl)acetic acid contains additional stereocenters or when enantiomeric purity is required for specific applications [23]. The presence of multiple chiral centers can lead to the formation of diastereomeric relationships between different stereoisomers, each with distinct physical and chemical properties.

Commercial preparations of 2-(4-Hydroxycyclohexyl)acetic acid typically contain mixtures of cis and trans isomers [20] [24] [13]. The isomeric composition can vary depending on the synthetic route and purification methods employed. Analytical techniques such as gas chromatography and high-performance liquid chromatography can be used to determine the relative proportions of different stereoisomers in commercial samples [20] [13].

The stereochemical properties of 2-(4-Hydroxycyclohexyl)acetic acid have significant implications for its biological activity and pharmacological properties [12] [5]. Different stereoisomers may exhibit varying degrees of activity, selectivity, and metabolic stability when interacting with biological targets. Understanding these stereochemical relationships is crucial for optimizing the compound's therapeutic potential and minimizing unwanted side effects.

Physical Description

Solid

XLogP3

0.6

Wikipedia

Cis-4-Hydroxycyclohexylacetic acid

Dates

Last modified: 08-15-2023

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